斯丰丁

描述

Synthesis Analysis

While specific studies directly detailing the synthesis of sphondin were not identified, furanocoumarins like sphondin often involve complex organic synthesis routes. The synthesis of related compounds involves preparative chromatography and various organic reactions, indicating the intricate processes needed to isolate and synthesize compounds like sphondin (Maksyutina, 1965).

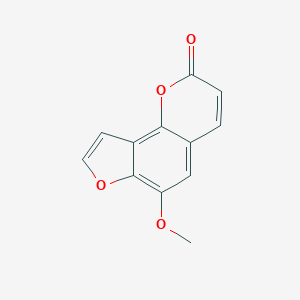

Molecular Structure Analysis

Sphondin's structure as a furanocoumarin suggests a bicyclic system containing a furan ring fused with a coumarin. Furanocoumarins are characterized by their unique molecular frameworks, which contribute to their biological activities. The elucidation of the composition of pastinacin indicates the presence of sphondin alongside other isomeric components, highlighting its structural complexity (Maksyutina, 1965).

Chemical Reactions and Properties

Sphondin has been studied for its inhibitory effects on IL-1beta-induced cyclooxygenase-2 expression in human pulmonary epithelial cells. This suggests that sphondin participates in specific chemical reactions within biological systems, modulating enzymatic activities and signaling pathways. Its ability to attenuate COX-2 protein expression and PGE(2) release underscores its chemical reactivity and interaction with cellular components (Yang et al., 2002).

Physical Properties Analysis

The physical properties of sphondin, such as solubility, melting point, and optical activity, are crucial for its application in research and potential therapeutic use. Although specific details on the physical properties of sphondin were not found in the literature, the physical properties of furanocoumarins typically include moderate to low solubility in water and higher solubility in organic solvents, which are important for their extraction and purification processes.

Chemical Properties Analysis

Furanocoumarins, including sphondin, exhibit a range of chemical properties, such as phototoxicity and the ability to form cycloadducts with nucleic acid components under UV light. This photoreactivity is significant in the context of biological studies and potential therapeutic applications. Sphondin's interaction with cellular proteins, such as inhibiting COX-2 expression, also highlights its chemical properties related to biological systems (Yang et al., 2002).

科学研究应用

抗炎应用:S斯丰丁通过抑制COX-2表达,在A549细胞中抑制IL-1β诱导的PGE-2释放,表明其作为抗炎药物的治疗潜力,特别适用于气道炎症 (Yang et al., 2002)。

药物研究:已在Pilocarpus riedelianus中发现,暗示在药物研究中的应用 (Müller et al., 1993)。

对草食动物的影响:在植物化学中,斯丰丁影响植物种群中无草食动物个体的适应性,影响欧防食蛾的生长和消耗速率 (Zangerl & Berenbaum, 1993)。

抗病毒特性:斯丰丁作为抗病毒剂,通过靶向HBx蛋白有效抑制cccDNA转录和HBsAg表达 (Ren et al., 2023)。

在癌症研究中的抗增殖效应:在UVA照射下,已显示出抗增殖活性并导致黑色素瘤细胞的G2/M阻滞 (Sumiyoshi et al., 2013)。

抑制一氧化氮产生:在组织损伤性炎症条件下,斯丰丁可能抑制一氧化氮的产生 (Wang et al., 2000)。

昆虫中的解毒作用:在欧防食蛾中发现,表明昆虫在植物毒素方面与脊椎动物共享解毒反应 (Nitao et al., 2003)。

真菌毒性:斯丰丁对真菌有毒性,可能是一种天然的防御剂 (Martin et al., 1966)。

安全和危害

属性

IUPAC Name |

6-methoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCJNIBLOSKIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197481 | |

| Record name | Sphondin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sphondin | |

Color/Form |

White powder | |

CAS RN |

483-66-9 | |

| Record name | Sphondin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphondin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphondin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphondin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

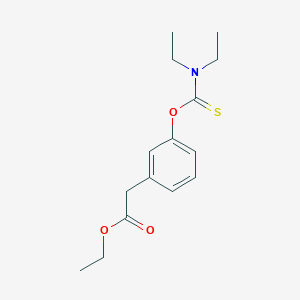

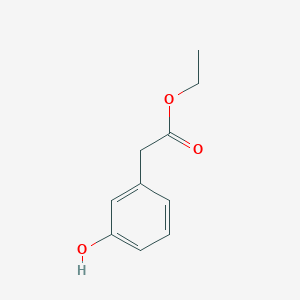

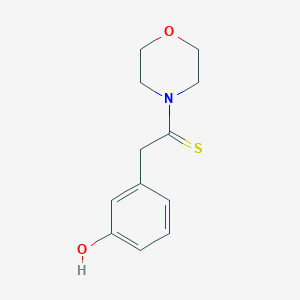

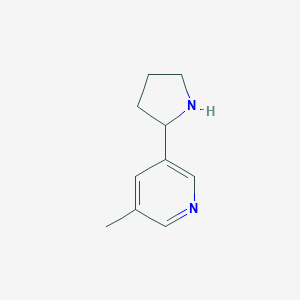

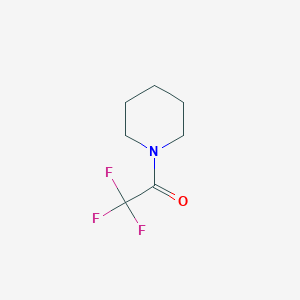

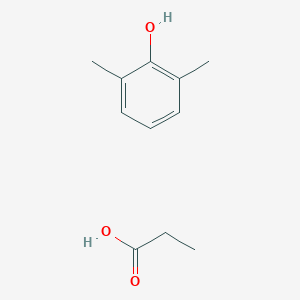

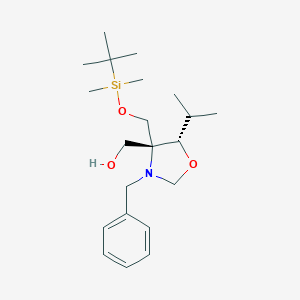

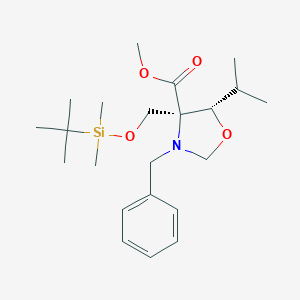

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)

![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)